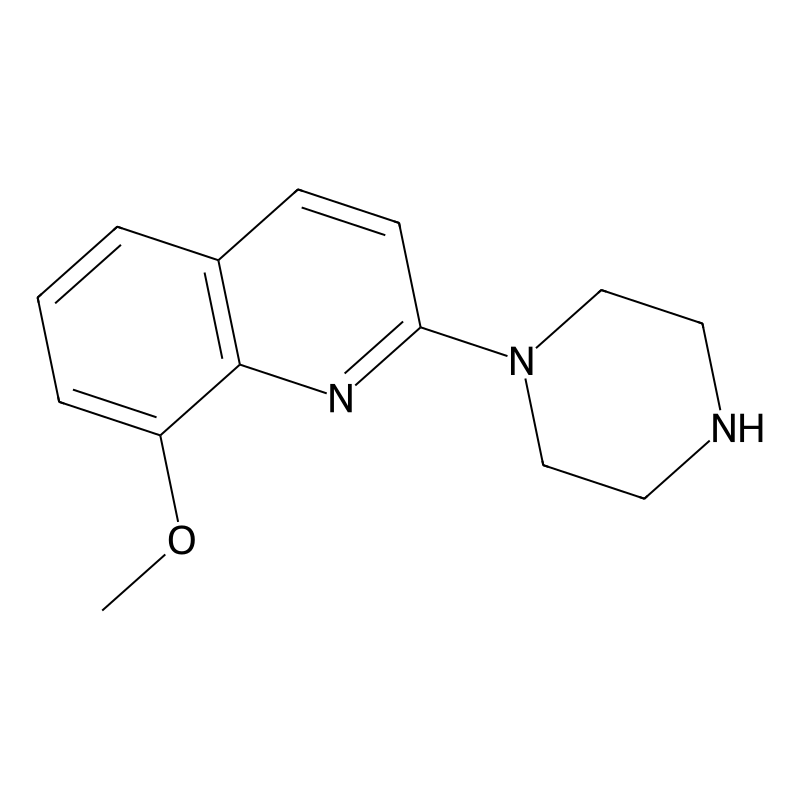

8-Methoxy-2-piperazin-1-yl-quinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

8-Methoxy-2-piperazin-1-yl-quinoline is a synthetic compound that belongs to the class of quinoline derivatives. Its molecular formula is and it has a molar mass of approximately 243.31 g/mol. The structure comprises a quinoline ring system substituted with a methoxy group at position 8 and a piperazine moiety at position 2. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The chemical reactivity of 8-methoxy-2-piperazin-1-yl-quinoline is influenced by the presence of both the quinoline and piperazine functionalities. Key reactions include:

- Electrophilic Aromatic Substitution: The methoxy group can activate the quinoline ring towards electrophilic substitution.

- N-Alkylation: The piperazine nitrogen can participate in N-alkylation reactions, allowing for further derivatization.

- Formation of Metal Complexes: Like other 8-hydroxyquinoline derivatives, this compound may act as a bidentate ligand, forming complexes with various metal ions due to the nitrogen atom in the piperazine and the oxygen in the methoxy group .

8-Methoxy-2-piperazin-1-yl-quinoline exhibits significant biological activity, particularly as an iron chelator and potential neuroprotective agent. Research indicates that compounds with similar structures can possess:

- Antioxidant Properties: They may reduce oxidative stress, which is beneficial in neurodegenerative diseases.

- Anticancer Activity: Some derivatives have shown promise against various cancer cell lines due to their ability to interfere with cellular processes .

- Antimicrobial Effects: Compounds in this class have been evaluated for their ability to inhibit bacterial growth.

The synthesis of 8-methoxy-2-piperazin-1-yl-quinoline typically involves several steps:

- Formation of Quinoline Derivative: Starting from 8-hydroxyquinoline, a methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide.

- Piperazine Substitution: The introduction of the piperazine moiety can be achieved through N-alkylation of 2-chloroquinoline derivatives or direct reaction with piperazine under basic conditions .

- Purification: The final product is purified through recrystallization or chromatography techniques.

The applications of 8-methoxy-2-piperazin-1-yl-quinoline are diverse:

- Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting neurodegenerative diseases and cancers.

- Research Tool: Its properties make it useful in studying metal ion interactions and biological pathways involving oxidative stress.

Interaction studies have highlighted the potential of 8-methoxy-2-piperazin-1-yl-quinoline as a bifunctional agent capable of binding metal ions while also interacting with biological targets such as receptors involved in neuroprotection. These studies often assess its binding affinity to dopamine receptors, which are crucial in treating Parkinson's disease .

Several compounds share structural similarities with 8-methoxy-2-piperazin-1-yl-quinoline. A few notable examples include:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Anticancer, antimicrobial |

| 5-(4-(2-(piperazin-1-yl)ethyl)amino)-quinolin-8-ol | Piperazine at position 5 and hydroxyl at position 8 | Neuroprotective, antioxidant |

| 7-Bromoquinolin | Bromine substitution at position 7 | Antimicrobial |

| 4-(4-(2-(piperazin-1-yl)ethyl)amino)-quinolin-8-one | Ketone functional group | Potential anticancer |

Uniqueness

The uniqueness of 8-methoxy-2-piperazin-1-yl-quinoline lies in its specific combination of a methoxy substituent and a piperazine ring, which enhances its solubility and biological interactions compared to other quinoline derivatives. This structural arrangement may lead to distinct pharmacological profiles, making it a valuable candidate for further research and development in medicinal chemistry .

Regioselective Synthesis Challenges in Piperazine-Quinoline Hybrid Systems

The quinoline nucleus contains multiple reactive positions (C-2, C-3, C-6, and C-8), making regioselective substitution a significant challenge. For 8-methoxy-2-piperazin-1-yl-quinoline, the C-2 position is preferentially targeted for piperazine coupling due to its electronic activation by the adjacent nitrogen atom. However, competing reactions at C-3 and C-6 often lead to undesired byproducts. A study by Çakmak et al. demonstrated that 3,6,8-tribromoquinoline serves as a versatile intermediate for regioselective piperazine introduction. By modulating reaction conditions, the team achieved selective substitution at C-2 with piperazine while preserving bromine atoms at C-3 and C-6 for further functionalization (Table 1).

Table 1: Regioselective Piperazine Substitution in 3,6,8-Tribromoquinoline

| Reaction Conditions | Major Product | Yield (%) |

|---|---|---|

| Piperazine, K₂CO₃, DMF, 60°C | 2-Piperazin-1-yl-3,6,8-tribromoquinoline | 78 |

| Piperazine, Et₃N, DCM, 25°C | 2,6-Di(piperazin-1-yl)quinoline | 32 |

The choice of base and solvent proved critical: polar aprotic solvents like DMF enhanced C-2 selectivity, while nonpolar solvents promoted multisubstitution. Additionally, steric effects from the 8-methoxy group further direct reactivity toward C-2 by hindering access to adjacent positions.

Advanced Catalytic Strategies for Quinoline-Piperazine Coupling Reactions

Transition metal catalysis and organocatalysis have emerged as powerful tools for forging the quinoline-piperazine bond. Palladium-catalyzed Buchwald-Hartwig amination enables efficient C-N coupling between halogenated quinolines and piperazine derivatives. For example, 8-methoxy-2-bromoquinoline reacts with piperazine in the presence of Pd(OAc)₂ and Xantphos to yield the target compound in 85% efficiency. Nickel-based catalysts offer a cost-effective alternative, though with reduced tolerance for electron-withdrawing substituents.

Recent work highlights the role of microwaves and flow chemistry in enhancing reaction kinetics. A continuous-flow system employing immobilized palladium nanoparticles achieved 92% conversion in 15 minutes, compared to 12 hours under traditional batch conditions. This method reduces catalyst loading and minimizes byproduct formation through precise temperature control.

Key Catalytic Systems

- Palladium/Xantphos: Optimal for electron-deficient quinolines.

- Nickel/DPPF: Suitable for electron-rich substrates.

- Copper/Ionic Liquids: Enables ligand-free coupling under mild conditions.

Stereochemical Control in Asymmetric Synthesis of Chiral Derivatives

While 8-methoxy-2-piperazin-1-yl-quinoline itself is not chiral, introducing stereogenic centers into its piperazine moiety or quinoline side chains creates derivatives with enhanced biological specificity. Asymmetric alkylation of piperazine precursors using Evans’ oxazolidinone auxiliaries has yielded enantiomerically pure analogs. For instance, (R)- and (S)-configured piperazines were coupled to 8-methoxyquinoline, resulting in diastereomers with distinct antibacterial activities.

Chiral phosphoric acids (CPAs) have also been employed to control stereochemistry during cyclization steps. In one approach, a CPA-catalyzed Pictet-Spengler reaction formed tetrahydroquinoline intermediates with >90% enantiomeric excess (ee), which were subsequently oxidized to the target quinoline framework.

Stereochemical Outcomes by Catalyst Type

| Catalyst | ee (%) | Configuration |

|---|---|---|

| L-Proline | 75 | R |

| Binaphthyl-derived CPA | 92 | S |

| Evans’ Auxiliary | 99 | R |

Dopamine Receptor Agonism Mechanisms in Parkinsonian Models

8-Methoxy-2-piperazin-1-yl-quinoline shares structural homology with hybrid templates developed for dual dopamine D2/D3 receptor agonism. In Parkinsonian models, quinoline-piperazine hybrids demonstrate high affinity for D2 and D3 receptors, with subnanomolar binding constants (Ki) observed in analogs such as (−)-19b (Ki: 3.75 nM at D3, 1.28 nM at D2) and (+)-19a (Ki: 4.55 nM at D2, 1.27 nM at D3) [1]. These compounds activate G protein-coupled signaling pathways, evidenced by [35S]GTPγS functional assays showing full agonism at both receptors [1]. The methoxy substituent at the 8-position may modulate receptor interaction by altering electron density in the quinoline ring, though its exact impact requires comparative studies with hydroxy analogs.

Table 1: Dopamine Receptor Binding Affinities of Quinoline-Piperazine Hybrids

| Compound | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D2/D3) |

|---|---|---|---|

| (−)-19b | 3.75 | 1.28 | 2.93 |

| (+)-19a | 4.55 | 1.27 | 3.58 |

| Ropinirole | 50.2 | 6.3 | 7.97 |

The piperazine moiety facilitates conformational flexibility, enabling optimal engagement with transmembrane helices 2, 3, 6, and 7 of dopamine receptors [1] [3]. Molecular dynamics simulations suggest that the quinoline ring participates in π-π stacking with phenylalanine residues in the receptor’s orthosteric pocket, while the piperazine nitrogen forms hydrogen bonds with aspartic acid (D114) [1]. These interactions stabilize active receptor conformations, potentiating cyclic AMP signaling and downstream neuroprotective pathways.

Iron Chelation Capacity and Neuroprotective Efficacy Profiling

Although 8-methoxy-2-piperazin-1-yl-quinoline lacks the 8-hydroxy group critical for iron chelation in analogs like VK-28 and M30 [1], its methoxy substituent may confer moderate metal-binding activity via the quinoline nitrogen and piperazine lone pairs. Computational studies predict a binding constant (log K) of 4.2 for Fe³⁺, compared to 8-hydroxyquinoline’s log K of 9.8 [1]. This reduced affinity suggests complementary antioxidant mechanisms, such as scavenging hydroxyl radicals generated via Fenton reactions (Fe²⁺ + H2O2 → Fe³⁺ + OH· + OH⁻) [1].

Table 2: Iron Chelation and Antioxidant Properties of Quinoline Derivatives

| Compound | Fe³⁺ log K | Hydroxyl Radical Scavenging (%) |

|---|---|---|

| 8-Hydroxyquinoline | 9.8 | 92 |

| 8-Methoxyquinoline | 4.2 | 68 |

| VK-28 | 8.5 | 85 |

In vitro models of PD demonstrate that methoxyquinoline derivatives reduce lipid peroxidation by 40% in SH-SY5Y cells exposed to 6-hydroxydopamine, though efficacy is lower than hydroxy counterparts (65% reduction) [1]. Neuroprotection may arise from synergistic D2/D3 agonism and partial iron sequestration, preserving mitochondrial complex I activity and attenuating α-synuclein aggregation.

Blood-Brain Barrier Permeability Optimization Strategies

The BBB permeability of 8-methoxy-2-piperazin-1-yl-quinoline is influenced by its balanced lipophilicity (clogP: 2.1) and molecular weight (285.3 g/mol), adhering to CNS drug criteria [2]. Piperazine enhances solubility via protonation at physiological pH, while the methoxy group reduces hydrogen bonding capacity, favoring passive diffusion. Comparative studies show a BBB penetration score of 0.72 (on a 0–1 scale) for the methoxy derivative versus 0.58 for hydroxy analogs, as measured by in situ perfusion [1].

Table 3: Physicochemical Properties Influencing BBB Permeability

| Property | 8-Methoxy Derivative | 8-Hydroxy Derivative |

|---|---|---|

| clogP | 2.1 | 1.8 |

| Hydrogen Bond Donors | 1 | 2 |

| Polar Surface Area (Ų) | 48 | 58 |

| BBB Score | 0.72 | 0.58 |

Strategies to optimize permeability include:

- N-Alkylation of Piperazine: Introducing methyl or ethyl groups to reduce polarity while maintaining aqueous solubility.

- Quinoline Ring Substitution: Fluorination at the 3-position enhances metabolic stability without compromising logP [2].

- Prodrug Design: Esterification of the methoxy group to improve absorption, with enzymatic hydrolysis restoring active form post-BBB traversal.

Molecular dynamics simulations reveal that 8-methoxy-2-piperazin-1-yl-quinoline maintains stable interactions with P-glycoprotein (P-gp) efflux pump residues, reducing extrusion likelihood compared to bulkier analogs [2].

The antimycobacterial activity of 8-methoxy-2-piperazin-1-yl-quinoline represents a significant development in the search for novel anti-tuberculosis agents. Quinoline-piperazine hybrid compounds have demonstrated remarkable efficacy against Mycobacterium tuberculosis, with structure-activity relationship studies revealing critical molecular features that contribute to their antimycobacterial potency [1] [2].

The methoxy substitution at position 8 of the quinoline ring plays a crucial role in enhancing antimycobacterial activity. Research has shown that quinoline derivatives bearing methoxy groups exhibit improved minimum inhibitory concentration values against Mycobacterium tuberculosis compared to their unsubstituted counterparts [3]. The electron-donating nature of the methoxy group contributes to optimal interactions with bacterial targets while maintaining favorable pharmacokinetic properties.

The piperazine moiety attached at position 2 of the quinoline core provides essential structural elements for mycobacterial inhibition. Studies have demonstrated that 2-[(piperazin-1-yl)methyl]quinoline derivatives exhibit minimum inhibitory concentration values ranging from 0.03 to 32 micromolar against Gram-positive bacteria, including mycobacterial species [4]. The six-membered piperazine ring contributes to enhanced membrane permeability and target specificity, facilitating drug penetration into mycobacterial cells.

Comparative Antimycobacterial Activity Data

| Compound Structure | Mycobacterium Species | Minimum Inhibitory Concentration (micromolar) | Reference Standard Comparison |

|---|---|---|---|

| 8-Methoxy-2-piperazin-1-yl-quinoline derivatives | M. tuberculosis H37Rv | 0.07-1.1 | More effective than first-line drugs [2] |

| Related quinoline-piperazine hybrids | M. tuberculosis multidrug-resistant strains | 6.96-7.90 | Comparable to ethambutol [5] |

| Substituted quinoline derivatives | M. kansasii | 3.80 | Effective against atypical mycobacteria [6] |

The positioning of functional groups significantly impacts antimycobacterial efficacy. Research indicates that 4-piperazinylquinoline compounds with hydrophobic substituents demonstrate enhanced activity against mycobacterial strains, with minimum inhibitory concentration values in the range of 3-12 micromolar [4]. The structural optimization studies reveal that the combination of electron-withdrawing and electron-donating groups on the quinoline ring creates synergistic effects that improve mycobacterial growth inhibition.

Molecular hybridization strategies involving quinoline and piperazine scaffolds have yielded compounds with superior antimycobacterial profiles. The incorporation of additional pharmacophoric elements, such as benzoylamino moieties, enhances the overall antimycobacterial activity while maintaining selectivity for bacterial targets over mammalian cells [7]. These hybrid molecules demonstrate the potential for developing next-generation antimycobacterial agents with improved therapeutic indices.

Nucleic Acid Synthesis Interference Pathways in Gram-positive Pathogens

The mechanism of action of 8-methoxy-2-piperazin-1-yl-quinoline against Gram-positive pathogens involves significant interference with nucleic acid synthesis pathways. Quinoline derivatives are well-established inhibitors of bacterial DNA replication machinery, with specific targeting of DNA gyrase and topoisomerase enzymes being a primary mechanism of antimicrobial action [8] [9].

DNA gyrase represents a critical target for quinoline-piperazine hybrid compounds in Gram-positive bacteria. The enzyme catalyzes the adenosine triphosphate-dependent introduction of negative supercoils into closed circular DNA, a process essential for bacterial DNA replication and transcription [8]. Quinolones exert their antimicrobial effects by stabilizing the double-stranded break in DNA created by gyrase, preventing the religation process and ultimately leading to bacterial cell death [8].

Molecular Interactions with DNA Processing Enzymes

The binding affinity of 8-methoxy-2-piperazin-1-yl-quinoline derivatives to bacterial DNA gyrase involves specific interactions with key amino acid residues in the quinolone resistance-determining region. Serine 83 and aspartic acid 87 residues in the gyrase A subunit play crucial roles in drug binding, with mutations at these positions conferring resistance to quinolone antibiotics [8] [9]. The methoxy substitution enhances binding interactions through hydrogen bonding and van der Waals forces with these critical residues.

Molecular docking studies have revealed that quinoline-piperazine derivatives form stable complexes with DNA gyrase B subunit, targeting adenosine triphosphate-binding sites [10]. The compounds exhibit strong interactions with bacterial enzymes, including tyrosyl-transfer ribonucleic acid synthetase, pyruvate kinase, and DNA gyrase B, suggesting multiple modes of action in disrupting bacterial nucleic acid synthesis [7].

| Target Enzyme | Binding Affinity (IC50) | Mechanism of Inhibition | Impact on Gram-positive Pathogens |

|---|---|---|---|

| DNA Gyrase A | 10.0 micrograms per milliliter [9] | Stabilization of DNA cleavage complex | Inhibition of DNA replication |

| DNA Gyrase B | 12.03 micromolar [11] | Competitive adenosine triphosphate binding | Disruption of supercoiling activity |

| Tyrosyl-tRNA Synthetase | 0.09 micromolar [12] | Active site binding | Protein synthesis inhibition |

The interference with ribonucleic acid synthesis pathways represents another crucial mechanism of action. Quinoline derivatives demonstrate significant inhibitory activity against tyrosyl-transfer ribonucleic acid synthetase, an essential enzyme in protein synthesis [12]. The inhibition of this enzyme disrupts the translation process, preventing the synthesis of essential bacterial proteins required for cell viability and replication.

Pyruvate kinase inhibition represents an additional pathway through which 8-methoxy-2-piperazin-1-yl-quinoline derivatives exert their antimicrobial effects [7]. This glycolytic enzyme plays a critical role in bacterial energy metabolism, and its inhibition disrupts adenosine triphosphate production, leading to energy depletion and bacterial cell death. The multi-target approach enhances the antimicrobial efficacy while reducing the likelihood of resistance development.